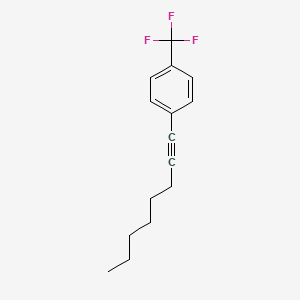
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- is an organic compound with the molecular formula C15H17F3 It is a derivative of benzene, where one hydrogen atom is replaced by a trifluoromethyl group and another by an octynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- typically involves the following steps:
Starting Materials: Benzene, trifluoromethyl iodide, and 1-octyne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the benzene derivative and the 1-octyne.
Procedure: The trifluoromethyl group is introduced to the benzene ring via a trifluoromethylation reaction, followed by the coupling of the octynyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and catalyst concentration) is common to optimize the production process.
Types of Reactions:
Oxidation: Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alkanes or alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group and octynyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the octynyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
- Benzene, 1-(1-octynyl)-3-(trifluoromethyl)-
- Benzene, 1-(1-octynyl)-2-(trifluoromethyl)-
- Benzene, 1-(1-octynyl)-4-(difluoromethyl)-
Comparison:
- Structural Differences: The position of the trifluoromethyl group on the benzene ring can significantly influence the compound’s reactivity and properties.
- Unique Features: Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl and octynyl groups, which can affect its chemical behavior and potential applications.
Propiedades
Número CAS |
536973-41-8 |
|---|---|
Fórmula molecular |
C15H17F3 |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
1-oct-1-ynyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H17F3/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16,17)18/h9-12H,2-6H2,1H3 |
Clave InChI |
LCOWMGPMAGAFDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)
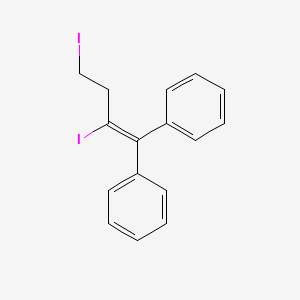

![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
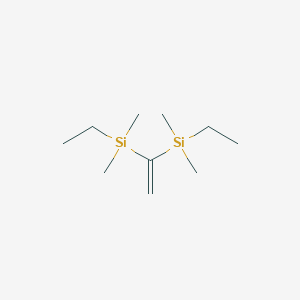
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
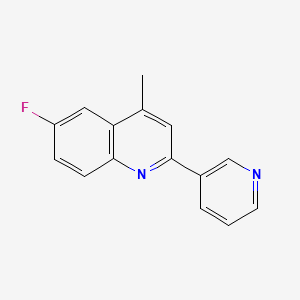
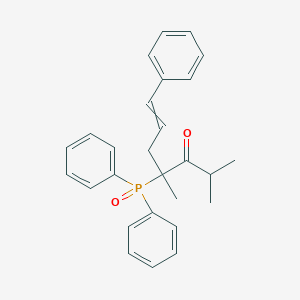
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
